N-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N~5~-(2,3-DIMETHOXYPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2,3-DIMETHOXYPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the thienopyrazole core, followed by functionalization at various positions to introduce the desired substituents. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~5~-(2,3-DIMETHOXYPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH~4~).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
N~5~-(2,3-DIMETHOXYPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Potential use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N5-(2,3-DIMETHOXYPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Interfering with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)pyrazole
- 3-(2,4-Dimethoxyphenyl)pyrazole
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
N~5~-(2,3-DIMETHOXYPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the thienopyrazole core
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N3O3S/c1-13-15-12-18(28-21(15)24(23-13)14-8-5-4-6-9-14)20(25)22-16-10-7-11-17(26-2)19(16)27-3/h4-12H,1-3H3,(H,22,25) |
InChI Key |
PEAKOFOLGWMRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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